4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromophenyl and phenyl groups, along with the sulfone functionality, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of 4-bromobenzenesulfonyl chloride with phenylhydrazine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the thiadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfone group can be reduced to a sulfide, and the thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding anilines, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It has been used in studies to understand the mechanisms of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular membranes, affecting membrane permeability and function. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide: Similar structure but with a sulfide group instead of a sulfone.
4-(4-Bromophenyl)-1,2,3-thiadiazole: Lacks the phenyl group attached to the thiadiazole ring.
4-Bromophenyl methyl sulfone: Contains a methyl sulfone group instead of the thiadiazole ring.
Uniqueness
4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is unique due to the combination of the bromophenyl and phenyl groups with the thiadiazole ring and sulfone functionality. This combination imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(4-bromophenyl)sulfonyl-4-phenylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2S2/c15-11-6-8-12(9-7-11)21(18,19)14-13(16-17-20-14)10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXKILGZFDHRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.